Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18633708
InChI: InChI=1S/C13H13BrFNO2S/c1-13(2,3)18-12(17)16-10-6-7-8(14)4-5-9(15)11(7)19-10/h4-6H,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C13H13BrFNO2S
Molecular Weight: 346.22 g/mol

Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate

CAS No.:

Cat. No.: VC18633708

Molecular Formula: C13H13BrFNO2S

Molecular Weight: 346.22 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl N-(4-bromo-7-fluoro-benzothiophen-2-YL)carbamate -

Specification

Molecular Formula C13H13BrFNO2S
Molecular Weight 346.22 g/mol
IUPAC Name tert-butyl N-(4-bromo-7-fluoro-1-benzothiophen-2-yl)carbamate
Standard InChI InChI=1S/C13H13BrFNO2S/c1-13(2,3)18-12(17)16-10-6-7-8(14)4-5-9(15)11(7)19-10/h4-6H,1-3H3,(H,16,17)
Standard InChI Key PLBVRRYBJNVQHZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC2=C(C=CC(=C2S1)F)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl (4-bromo-7-fluorobenzo[b]thiophen-2-yl)carbamate , reflects its benzothiophene backbone substituted at the 4-position with bromine, the 7-position with fluorine, and the 2-position with a Boc-protected amine. The SMILES notation O=C(OC(C)(C)C)Nc1sc2c(c1)c(Br)ccc2F\text{O=C(OC(C)(C)C)Nc1sc2c(c1)c(Br)ccc2F} clarifies the connectivity: a benzothiophene ring (sulfur at position 1, nitrogen at position 2) with bromine and fluorine on adjacent carbons.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H13BrFNO2S\text{C}_{13}\text{H}_{13}\text{BrFNO}_{2}\text{S}
Molecular Weight346.22 g/mol
CAS Number2891599-59-8
Purity≥97%
Storage ConditionsRoom temperature, inert atmosphere

Synthesis and Preparation

Reaction Pathway

The synthesis involves a two-step sequence:

  • Benzothiophene Core Formation: 4-Bromo-7-fluorobenzo[b]thiophen-2-amine is prepared via cyclization of appropriately substituted precursors.

  • Carbamate Protection: The amine reacts with tert-butyl chloroformate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base (e.g., triethylamine or DMAP) to install the Boc group .

Table 2: Typical Synthesis Conditions

ParameterDetail
SolventDichloromethane or THF
Temperature0–25°C
Reaction Time4–12 hours
Yield60–75%

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing side reactions like hydrolysis of the Boc group . Purification via column chromatography or recrystallization from ethanol/water mixtures achieves ≥97% purity .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The Boc group serves as a temporary amine protector in multi-step syntheses. For example, deprotection with trifluoroacetic acid (TFA) yields 4-bromo-7-fluorobenzo[b]thiophen-2-amine, a precursor to kinase inhibitors . The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to install aryl or heteroaryl groups critical for drug discovery .

Materials Science

Benzothiophene derivatives are explored as electron-deficient units in organic semiconductors. The fluorine substituent enhances oxidative stability, while the bromine enables polymerization via Ullmann coupling .

ParameterDetail
PPEGloves, goggles, lab coat
First Aid MeasuresRinse mouth; seek medical attention if ingested
StorageKeep container tightly closed in a dry, well-ventilated place

Environmental Considerations

While ecotoxicity data are unavailable, brominated compounds generally require disposal via licensed hazardous waste facilities to prevent environmental release.

Comparative Analysis with Related Compounds

tert-Butyl N-(4-bromo-3-cyano-7-fluoro-benzothiophen-2-yl)carbamate

This analog (CAS 2649788-79-2) adds a cyano group at position 3, increasing electron-withdrawing effects and altering reactivity in nucleophilic substitutions . Its molecular weight (371.23 g/mol) and solubility differ significantly from the target compound .

Benzothiazole Derivatives

Replacing the benzothiophene with a benzothiazole core (e.g., CAS 2649788-82-7) shifts the electronic landscape, enhancing fluorescence properties useful in optoelectronics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator